N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
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Description
N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C21H32N4O4 and its molecular weight is 404.511. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Zinc Sensors
Research on bisquinoline derivatives, including compounds structurally related to N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide, has led to the development of fluorescent zinc sensors. These sensors exhibit zinc ion-induced fluorescence, which can be used for cellular fluorescent microscopic analysis. Methoxy substituents on the quinoline ring significantly enhance fluorescence intensity, making these compounds valuable tools in biological and chemical studies (Mikata et al., 2009).
Antituberculosis Activity
A one-pot synthesis approach has been utilized to create derivatives structurally similar to the target compound, demonstrating significant in vitro anti-tuberculosis activity. This research highlights the potential therapeutic applications of such compounds in treating tuberculosis, showcasing their importance in medicinal chemistry (Bai et al., 2011).
Synthesis and Chemical Studies
The synthesis and chemical properties of related compounds have been extensively studied. For instance, the protective group 2-(methoxycarbonyl)ethyl has been used in the synthesis of indoloisoquinolinones via Pd(II)-catalyzed intramolecular diamination of alkynes, demonstrating the versatility and potential applications of these compounds in organic synthesis (Ha et al., 2015).
Antimicrobial and Antitumor Activities
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial and antitumor activities. For example, methoxy-substituted 3-formyl-2-phenylindoles, which share a common structural motif with the target compound, have shown to inhibit tubulin polymerization, indicating potential cytostatic properties (Gastpar et al., 1998).
Neurological Applications
Research into 8-methoxytetrahydroisoquinoline derivatives has identified orally active N-type calcium channel blockers with potential applications in treating neuropathic pain, demonstrating the therapeutic relevance of compounds structurally related to N-(2-methoxyethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide in neurology (Ogiyama et al., 2015).
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O4/c1-24-8-3-4-16-14-17(5-6-18(16)24)19(25-9-12-29-13-10-25)15-23-21(27)20(26)22-7-11-28-2/h5-6,14,19H,3-4,7-13,15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVGTJKYEDNUNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCOC)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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